molecular formula C20H19N3O4S2 B2573932 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 866866-06-0

2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2573932
CAS No.: 866866-06-0
M. Wt: 429.51
InChI Key: JQKHMWSUMCRDSZ-UHFFFAOYSA-N
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Description

2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic small molecule characterized by a dihydropyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and a thioacetamide moiety linked to a p-tolyl aromatic ring. This compound belongs to a class of molecules designed for dual antiviral and anti-inflammatory applications, particularly in the context of diseases like COVID-17. The structural features of this compound—such as the sulfonyl group, thioether linkage, and acetamide tail—are critical for its bioactivity, enabling interactions with cellular targets involved in inflammation and viral replication .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-13-3-7-15(8-4-13)22-18(24)12-28-20-21-11-17(19(25)23-20)29(26,27)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKHMWSUMCRDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidin-2-yl core. One common approach is the reaction of a suitable pyrimidin-2-yl derivative with tosyl chloride to introduce the tosyl group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The tosyl group can be oxidized to form sulfonic acids.

  • Reduction: : The pyrimidin-2-yl group can be reduced to form different derivatives.

  • Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Tosylate derivatives.

  • Reduction: : Reduced pyrimidin-2-yl derivatives.

  • Substitution: : Substituted thioacetamide derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dihydropyrimidinone core, which is known for its diverse pharmacological properties. The synthesis typically involves several key steps:

  • Formation of the Dihydropyrimidinone Core : This is often achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea react under acidic conditions.
  • Introduction of the Tosyl Group : The tosyl group can be introduced by reacting the dihydropyrimidinone intermediate with tosyl chloride in the presence of a base like pyridine.
  • Thioacetamide Formation : The final step involves coupling the thio group with an acetamide derivative.

The resulting compound has the molecular formula C17H18N2O3SC_{17}H_{18}N_2O_3S and a molecular weight of 342.4 g/mol.

Antimicrobial Properties

Research indicates that derivatives of thioacetamides exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria, suggesting potential therapeutic applications in treating infections.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it has been reported that thioacetamide derivatives can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. The inhibition mechanism appears to be time-dependent and covalent, leading to irreversible inactivation of the enzyme.

Case Study 1: Myeloperoxidase Inhibition

In a study focused on N1-substituted 6-arylthiouracils, related compounds exhibited potent inhibition of MPO activity in vitro and in vivo models. This suggests that 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide could similarly impact MPO activity, making it a candidate for further investigation in inflammatory disorders.

CompoundTarget EnzymeInhibition TypeReference
This compoundMyeloperoxidaseCovalent

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent for bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism by which 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves binding to specific molecular targets. The tosyl group and the thioacetamide group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural homology with several derivatives reported in recent studies. A detailed comparison is outlined below:

Compound Key Structural Differences Biological Activity Physicochemical Properties References
2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (Target) Tosyl (p-toluenesulfonyl) at position 5; p-tolyl acetamide Presumed dual antiviral/anti-inflammatory (based on structural class) High polarity due to sulfonyl and acetamide groups; predicted moderate solubility
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (Hit15) 4-Isopropylphenylsulfonyl at position 5; 3-methoxyphenyl acetamide 43% inhibition of pseudovirus infection at 10 µM; anti-inflammatory (elastase/superoxide suppression) Higher lipophilicity due to isopropyl and methoxy groups; m.p. not reported
Compound 154 : 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide Oxadiazole core instead of dihydropyrimidinone; chlorophenyl and pyrimidinyl substituents Cytotoxic (IC50 = 3.8 µM against A549 cells; 25-fold selectivity over HEK cells) Moderate solubility due to oxadiazole and pyrimidine; m.p. not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Dichlorophenyl acetamide; methyl at position 4 of pyrimidinone Cytotoxic activity (specific IC50 not reported) m.p. 230–232°C; IR peaks at 3448 (NH), 1687 (C=O)

Mechanistic and Functional Differences

  • Anti-inflammatory Activity: The target compound’s tosyl group may enhance binding to neutrophil elastase or superoxide-generating enzymes, similar to Hit15, which suppressed fMLF/CB-induced superoxide anion generation by 50% at 10 µM .
  • Antiviral Potential: While Hit15 showed 43% pseudovirus inhibition, the target compound’s tosyl group (bulkier than 4-isopropylphenylsulfonyl) might sterically hinder interactions with viral entry proteins, necessitating empirical validation .
  • Cytotoxicity: Unlike Compound 154 (oxadiazole-based), the dihydropyrimidinone core in the target compound lacks halogen substituents linked to enhanced cytotoxicity, suggesting a safer profile for non-cancer applications .

Physicochemical and Pharmacokinetic Comparison

  • However, the p-tolyl acetamide tail may counterbalance this via hydrophobic interactions.
  • Thermal Stability: Analogues like 5.6 (m.p. 230–232°C) and 8a (m.p. 253–255°C) suggest that dihydropyrimidinone derivatives generally exhibit high thermal stability, likely shared by the target compound .
  • Synthetic Yield : Derivatives such as 5.12 (66% yield) and 8a (61% yield) indicate moderate synthetic accessibility for this class, though substituents like tosyl may require optimized coupling conditions .

Biological Activity

The compound 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a member of the dihydropyrimidine class, which has shown promising biological activities, particularly as an inhibitor of various enzymes and in potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₄S₂
  • Molecular Weight : 382.48 g/mol
  • CAS Number : 904577-46-4

The compound exhibits its biological activity primarily through the inhibition of specific enzymes. Notably, it has been identified as an inhibitor of human lactate dehydrogenase (LDH), which plays a crucial role in cellular metabolism. The interaction with LDH is characterized by:

  • Binding Affinity : The compound binds to LDHA with an IC50 value of approximately 8.1 μM, with optimized derivatives achieving IC50 values as low as 0.48 μM .
  • Binding Mechanism : The binding requires the simultaneous presence of the NADH co-factor, indicating a competitive inhibition mechanism .

Antitumor Activity

Research has demonstrated that compounds similar to This compound exhibit significant antitumor properties. A study evaluated various thienopyrimidine derivatives for their ability to inhibit cancer cell proliferation using the MTT assay. Key findings include:

  • Compounds were tested against triple-negative breast cancer cells (MDA-MB-231).
  • Some compounds showed comparable inhibitory activity to paclitaxel (PTX), a standard chemotherapeutic agent .

Enzyme Inhibition

The biological activity extends to other enzymes beyond LDH:

  • Thiosemicarbazone Derivatives : Related compounds have been shown to induce mitochondrial dysfunction and apoptosis in K562 cells, indicating potential for use in treating leukemia .

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (μM)Biological Effect
This compoundLDHA8.1Inhibition of glycolysis
Optimized DerivativeLDHA0.48Enhanced inhibition
Thiosemicarbazone DerivativeMitochondrial pathways~10Induction of apoptosis

Research Findings

Recent studies have highlighted the versatility of dihydropyrimidine derivatives in medicinal chemistry:

  • High-throughput Screening : Identified novel inhibitors that target LDH effectively.
  • Structure-Activity Relationship (SAR) : Investigations into structural modifications have led to enhanced potency against LDH, showcasing the importance of molecular design in drug development .

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